molecular formula C15H16N2O2S B3011746 N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide CAS No. 2034448-65-0

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide

Cat. No. B3011746
CAS RN: 2034448-65-0
M. Wt: 288.37
InChI Key: ZVAUORLEQODSCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

In the first paper, the synthesis of thioamide derivatives is described, which includes compounds where the tetrahydrothiophene ring is replaced by other cyclic structures such as tetrahydrofuran . The methods for synthesizing these thioamides involve the reaction of an isothiocyanate with a carbanion of the corresponding cyclic precursor or the reaction of ammonia or an amine with a dithio ester prepared from the same precursor. Although the exact synthesis of "N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide" is not detailed, the methods described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of the compound is likely to be similar to the structures of the compounds studied in the papers, which consist of a heterocyclic ring system with various substituents. The presence of a tetrahydrofuran ring and a pyridine ring suggests that the compound may have a complex three-dimensional structure that could be important for its biological activity. The thioamide group is a common feature in these compounds and is known to contribute to their biological properties .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide." However, based on the related compounds, it can be inferred that the thioamide group may undergo reactions typical of thioamides, such as hydrolysis or oxidation. The heterocyclic rings may also participate in various chemical reactions, depending on the functional groups present and the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the papers. However, the structural analogs described in the first paper exhibit antisecretory and antiulcer activities, which suggest that the compound may also possess similar pharmacological properties . The second paper discusses compounds with antianaphylactic activity, indicating that the compound may also have potential in modulating immune responses . The physical properties such as solubility, melting point, and stability would be influenced by the heterocyclic and carboxamide groups present in the molecule.

Scientific Research Applications

Synthesis and Derivative Formation

Research has focused on the synthesis of new derivatives from compounds structurally related to N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide. For instance, compounds with tetrahydropyrimidine-thione and various heterocyclic derivatives have been synthesized for potential therapeutic applications (Fadda et al., 2013). These synthesis processes involve complex reactions that yield compounds with potential pharmaceutical uses.

Antisecretory and Antiulcer Activities

Thioamide derivatives, similar in structure to the compound , have been studied for their antisecretory and antiulcer activities. Such studies suggest that modifications in the compound structure, like replacing the tetrahydrothiophene ring or modifying the pyridine ring, can lead to significant biological activities, offering insights into the design of new therapeutic agents (Aloup et al., 1987).

Histone Deacetylase Inhibition for Cancer Therapy

Derivatives structurally related to N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide have been investigated for their potential as histone deacetylase inhibitors, a promising target for cancer therapy. Compounds have been identified that selectively inhibit certain histone deacetylases, demonstrating anti-cancer activity by blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).

Antidepressant and Nootropic Agents

Studies on the synthesis and pharmacological activity of certain derivatives have revealed their potential as antidepressant and nootropic agents. The structural variations in these compounds influence their activity, highlighting the importance of molecular design in developing CNS active agents (Thomas et al., 2016).

Antiallergic Agents

N-tetrazolylpyridinecarboxamides, with structural similarities to the compound , have been synthesized and evaluated for their antiallergic activity. These studies contribute to understanding how structural elements within compounds influence their biological activity and potential as therapeutic agents (Honma et al., 1984).

Antibacterial and Antifungal Activities

Biologically active derivatives have been synthesized and shown to possess antibacterial and antifungal activities. The research in this area explores the relationship between compound structure and antimicrobial efficacy, offering pathways for developing new antimicrobial agents (Vasu et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action (if applicable), and assessment of its safety and potential uses .

properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-15(14-2-1-6-19-14)17-9-11-3-5-16-13(8-11)12-4-7-20-10-12/h3-5,7-8,10,14H,1-2,6,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAUORLEQODSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide

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